molecular formula C13H15ClN2O3 B2646465 4-(2-(4-Chlorophenoxy)acetyl)-3-methylpiperazin-2-one CAS No. 1103647-45-5

4-(2-(4-Chlorophenoxy)acetyl)-3-methylpiperazin-2-one

Cat. No. B2646465
CAS RN: 1103647-45-5
M. Wt: 282.72
InChI Key: BKVBBNXKOGAPPP-UHFFFAOYSA-N
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Description

“4-Chlorophenoxyacetyl chloride” is an organic compound used in the preparation of various derivatives . It has a molecular formula of ClC6H4OCH2COCl and a molecular weight of 205.04 .


Molecular Structure Analysis

The molecular structure of “4-Chlorophenoxyacetyl chloride” can be represented as ClC6H4OCH2COCl . For a more detailed structure, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Specific chemical reactions involving “4-Chlorophenoxyacetyl chloride” are not detailed in the sources I found. It’s used as a starting material in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

“4-Chlorophenoxyacetyl chloride” is a clear colorless to yellow liquid . It has a molecular weight of 205.04 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chlorophenoxyacetyl chloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers utilize it to create derivatives with potential therapeutic effects. For instance:

Mechanism of Action

The mechanism of action for “4-(2-(4-Chlorophenoxy)acetyl)-3-methylpiperazin-2-one” is not available in the sources I found. A related compound, “2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOIC ACID”, is mentioned in DrugBank, but its mechanism of action is also not provided .

Safety and Hazards

Handling “4-Chlorophenoxyacetyl chloride” requires caution as it may be corrosive to metals and can cause severe skin burns and eye damage . It’s advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBBNXKOGAPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one

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